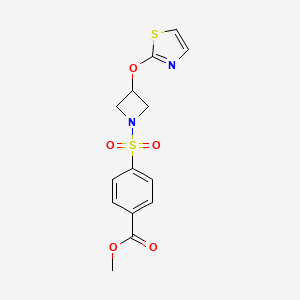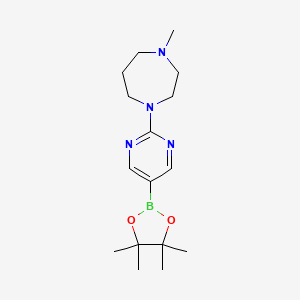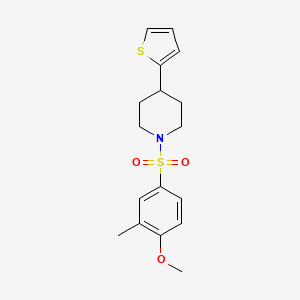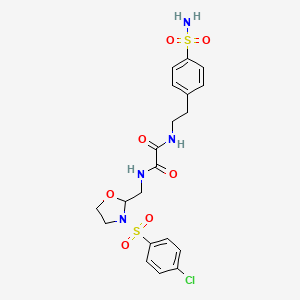
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone, also known as 4-MeO-α-PVP, is a synthetic cathinone that has gained popularity in the research community due to its potential application in neuroscience and pharmacology research. This compound is a member of the pyrrolidine class of compounds, which are known for their stimulant and euphoric effects.
Mécanisme D'action
The exact mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This increase in dopamine is thought to be responsible for the compound's stimulant effects.
Biochemical and Physiological Effects:
In vitro studies have shown that (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP has a high affinity for the dopamine transporter, which is responsible for the uptake of dopamine from the synapse. This leads to increased levels of dopamine in the brain, which can result in increased locomotor activity and other stimulant effects. Additionally, studies have suggested that this compound may also have affinity for other neurotransmitter transporters, including norepinephrine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for investigating the role of dopamine in the brain and the mechanisms of addiction. However, one limitation of this compound is its potential for abuse and addiction, which could limit its use in certain research settings.
Orientations Futures
1. Investigate the effects of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP on other neurotransmitter systems, including norepinephrine and serotonin.
2. Explore the potential use of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP as a tool for investigating the mechanisms of addiction and the brain's reward system.
3. Investigate the potential therapeutic applications of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP in the treatment of psychiatric disorders, such as depression and anxiety.
4. Investigate the long-term effects of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP on the brain and behavior, including potential neurotoxicity and cognitive deficits.
5. Develop new synthetic methods for the production of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP with improved yield and purity.
Conclusion:
In conclusion, (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP is a synthetic cathinone that has gained popularity in the research community due to its potential applications in the fields of neuroscience and pharmacology. This compound has a high affinity for the dopamine transporter and has been found to be a potent stimulant. While there are limitations to its use in certain research settings, (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP has the potential to be a valuable tool for investigating the mechanisms of addiction and the brain's reward system. Further research is needed to fully understand the effects of this compound on the brain and behavior, as well as its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP involves the reaction of 4-methoxyphenylacetonitrile with thiophen-3-ylmagnesium bromide, followed by the addition of methylamine hydrochloride and sodium cyanoborohydride. This process leads to the formation of the desired compound in high yield and purity.
Applications De Recherche Scientifique
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP has been shown to have potential applications in the field of neuroscience and pharmacology research. Studies have suggested that this compound may have a high affinity for the dopamine transporter, which could lead to its potential use as a tool to investigate the role of dopamine in the brain. Additionally, (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanoneα-PVP has been found to be a potent stimulant, which could make it useful in the study of addiction and the brain's reward system.
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-15-4-2-12(3-5-15)13-6-8-17(10-13)16(18)14-7-9-20-11-14/h2-5,7,9,11,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALOCXUTHMUSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2569295.png)
![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2569296.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2569298.png)


![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)
![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2569303.png)
![1,6,7-Trimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2569304.png)
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)

![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)